molecular formula C23H34O2 B132001 Retinyl propionate CAS No. 7069-42-3

Retinyl propionate

Cat. No.: B132001
CAS No.: 7069-42-3
M. Wt: 342.5 g/mol
InChI Key: SFRPDSKECHTFQA-ONOWFSFQSA-N
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Mechanism of Action

Target of Action

Retinyl propionate, a derivative of Vitamin A, primarily targets the retinoic acid receptors (RARs) within the skin’s uppermost layers . These receptors play a crucial role in regulating epithelial cell growth and differentiation .

Mode of Action

This compound interacts with its targets by diffusing through cellular membranes due to its lipophilic nature . Once inside the cells, it binds to specific nuclear receptors and modulates the expression of genes involved in cellular proliferation and differentiation . This interaction results in changes at the cellular level, promoting skin cell differentiation and improving dead skin shedding .

Biochemical Pathways

This compound is involved in the retinoid signaling pathway . It is converted to the active form, retinoic acid, through a series of oxidation reactions . The active retinoic acid then binds to a cellular retinoic acid binding protein (CRABP), which transports the retinoid to the nucleus . This process affects various biochemical pathways, influencing cellular differentiation and regulating inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed through the skin and metabolized mainly in the live epidermis and dermis into retinol . The usage levels of this compound in skincare range from 0.1–0.4% . It is often paired with niacinamide, a B vitamin, which enhances the stability and bioavailability of this compound .

Result of Action

The action of this compound results in visible reduction of fine lines and deep wrinkles, improvement of uneven skin tone, refining signs of enlarged pores, and fading the look of discolorations from sun exposure . It has been found to stimulate higher levels of retinoic acid receptor-alpha (RARα) activation and hyaluronic acid synthesis compared to retinol .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly susceptible to changes in the environment, such as light and oxygen . Therefore, it is often encapsulated in nanoparticles to enhance its stability and reduce irritation . This encapsulation technology also improves the transdermal efficiency of the nanoparticles, allowing them to penetrate deep into the dermis layer for precise and sustained release of active ingredients .

Biochemical Analysis

Biochemical Properties

Retinyl propionate is a form of retinol ester. Retinol and its esters are involved in many aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a precursor to retinoic acid, a potent regulator of gene expression. Retinoic acid can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to retinoic acid, which can bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear receptors that regulate gene expression by binding to specific DNA sequences, thereby influencing the transcription of genes involved in cell differentiation, growth, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows high stability, which makes it a preferred choice for skincare formulations

Metabolic Pathways

This compound is metabolized in the body through a series of enzymatic reactions. It is first converted to retinol, and then to retinaldehyde, before finally being converted to retinoic acid .

Transport and Distribution

These proteins facilitate the transport of this compound through the bloodstream to various tissues .

Subcellular Localization

Once inside cells, this compound is typically localized in the cytoplasm. It can be stored in the form of retinyl esters in lipid droplets until it is needed, at which point it can be mobilized and converted into retinoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinyl propionate is synthesized through the esterification of retinol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the retinol and the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization techniques to create nanoparticles. This method enhances the stability and bioavailability of the compound, making it more effective in topical applications . The process involves encapsulating this compound in lipid nanoparticles, which improves its transdermal delivery and reduces skin irritation .

Chemical Reactions Analysis

Types of Reactions: Retinyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Retinyl propionate has a wide range of applications in scientific research, including:

Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPDSKECHTFQA-ONOWFSFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019851
Record name Retinol, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7069-42-3
Record name Retinyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7069-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, retinol ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinol, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Retinyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETINYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32JK994WMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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